molecular formula C13H13NO B232478 (4-Methyl-2-pyridinyl)(phenyl)methanol

(4-Methyl-2-pyridinyl)(phenyl)methanol

Cat. No. B232478
M. Wt: 199.25 g/mol
InChI Key: HABSCARMXAYWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-2-pyridinyl)(phenyl)methanol, also known as MPPM, is a compound that has been extensively researched in the field of medicinal chemistry for its potential therapeutic properties. This compound is a derivative of pyridine and has shown promising results in various scientific studies.

Mechanism Of Action

The exact mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol is not fully understood. However, it is believed to act by modulating the immune system and reducing inflammation. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases.
Biochemical and Physiological Effects:
(4-Methyl-2-pyridinyl)(phenyl)methanol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. (4-Methyl-2-pyridinyl)(phenyl)methanol has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its low toxicity. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be safe and well-tolerated in animal studies. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of using (4-Methyl-2-pyridinyl)(phenyl)methanol in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the research of (4-Methyl-2-pyridinyl)(phenyl)methanol. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of (4-Methyl-2-pyridinyl)(phenyl)methanol and its effects on the immune system.

Synthesis Methods

The synthesis of (4-Methyl-2-pyridinyl)(phenyl)methanol involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with benzylmagnesium bromide in the presence of a catalyst. This reaction yields (4-Methyl-2-pyridinyl)(phenyl)methanol as a white crystalline solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

(4-Methyl-2-pyridinyl)(phenyl)methanol has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. (4-Methyl-2-pyridinyl)(phenyl)methanol has been found to be effective in treating various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Product Name

(4-Methyl-2-pyridinyl)(phenyl)methanol

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

(4-methylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13NO/c1-10-7-8-14-12(9-10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3

InChI Key

HABSCARMXAYWDV-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C(C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(=NC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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